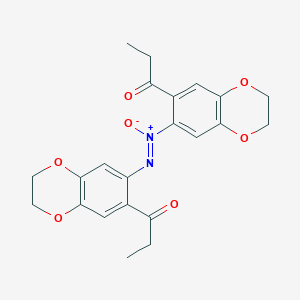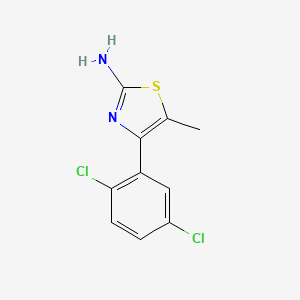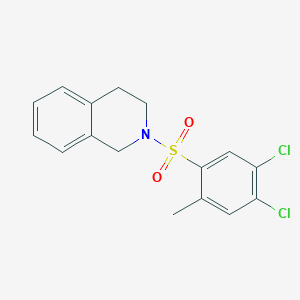![molecular formula C20H22N6O4S B11477704 ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate CAS No. 924844-15-5](/img/structure/B11477704.png)
ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic, heterocyclic, and ester functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-aminopyridine with sodium azide and triethyl orthoformate under acidic conditions.
Sulfanyl Acetylation: The tetrazole derivative is then reacted with thioacetic acid to introduce the sulfanyl group.
Amide Bond Formation: The resulting compound is coupled with 3-(4-methoxyphenyl)propanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the aromatic ring can undergo oxidation to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound could modulate signaling pathways by inhibiting or activating key proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate
- Ethyl 3-(4-chlorophenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate
Uniqueness
Ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its hydroxy and chloro analogs, potentially leading to different biological activities and applications.
Properties
CAS No. |
924844-15-5 |
|---|---|
Molecular Formula |
C20H22N6O4S |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-3-[[2-(1-pyridin-3-yltetrazol-5-yl)sulfanylacetyl]amino]propanoate |
InChI |
InChI=1S/C20H22N6O4S/c1-3-30-19(28)11-17(14-6-8-16(29-2)9-7-14)22-18(27)13-31-20-23-24-25-26(20)15-5-4-10-21-12-15/h4-10,12,17H,3,11,13H2,1-2H3,(H,22,27) |
InChI Key |
HJJCFXXGJKSQKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)CSC2=NN=NN2C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[2-(3-bromophenoxy)propanoyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11477627.png)
![7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11477631.png)

![8-(4-fluorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B11477637.png)
![4-Hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B11477665.png)
![2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine](/img/structure/B11477666.png)

![3-chloro-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11477674.png)
![Propanedinitrile, 2-[5-amino-4-cyano-2-ethoxy-2-methyl-3(2H)-furanyliden]-](/img/structure/B11477678.png)
![Methyl 9-(1,3-benzodioxol-5-yl)-12-(4-hydroxyphenyl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate](/img/structure/B11477685.png)
![4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-6-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11477693.png)

![6-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one](/img/structure/B11477712.png)
